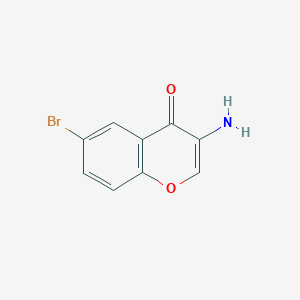

3-Amino-6-bromo-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUXFZBWWFETRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 3 Amino 6 Bromo 4h Chromen 4 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the chemical environment and connectivity of each atom in 3-Amino-6-bromo-4H-chromen-4-one can be mapped out.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. While specific experimental data for 3-Amino-6-bromo-4H-chromen-4-one is not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogues, such as 6-bromo-2-phenyl-4H-chromen-4-one and various amino-substituted chromones. mdpi.com

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the protons of the heterocyclic ring. The protons on the bromine-substituted benzene (B151609) ring (H-5, H-7, and H-8) will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The bromine atom at C-6 will influence the chemical shifts of the adjacent protons, H-5 and H-7, through its electron-withdrawing inductive effect and electron-donating resonance effect. The H-5 proton, being ortho to the carbonyl group, is expected to be the most downfield of the aromatic signals. The H-2 proton on the pyranone ring is anticipated to appear as a singlet further upfield. The protons of the amino group at C-3 would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically in the range of δ 175-180 ppm. acs.org The carbons of the aromatic ring will resonate between δ 110 and 160 ppm. The carbon bearing the bromine atom (C-6) will be influenced by the heavy atom effect, which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The C-3 carbon, bonded to the amino group, and the C-2 carbon will have characteristic shifts reflecting their position in the heterocyclic ring.

Predicted NMR Data for 3-Amino-6-bromo-4H-chromen-4-one

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~6.8 | ~107 |

| 3 | - (NH₂) | ~140 |

| 4 | - | ~177 |

| 4a | - | ~124 |

| 5 | ~8.2 | ~126 |

| 6 | - | ~118 |

| 7 | ~7.7 | ~134 |

| 8 | ~7.5 | ~120 |

| 8a | - | ~155 |

| NH₂ | Broad singlet | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To confirm the assignments made from 1D NMR and to establish the complete bonding framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Amino-6-bromo-4H-chromen-4-one, COSY would show correlations between the coupled aromatic protons (H-7 with H-8, and H-7 with H-5), confirming their positions on the benzene ring. The absence of a COSY correlation for the H-2 proton would support its assignment as an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govresearchgate.net This technique is crucial for assigning the carbon signals based on their attached, and usually pre-assigned, protons. For instance, the signal for H-5 in the ¹H spectrum would correlate with the C-5 signal in the ¹³C spectrum, and so on for all protonated carbons (C-2, C-5, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). researchgate.net The HMBC spectrum is vital for piecing together the molecular skeleton by connecting the individual spin systems. Key expected correlations for 3-Amino-6-bromo-4H-chromen-4-one would include:

The H-2 proton showing correlations to C-3, C-4, and C-8a.

The H-5 proton correlating with C-4, C-7, and C-8a.

The H-7 proton correlating with C-5, C-6, and C-8a.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

Characteristic Absorption Bands of Amino, Bromo, and Carbonyl Functionalities

The FT-IR spectrum of 3-Amino-6-bromo-4H-chromen-4-one is expected to exhibit several characteristic absorption bands that signify its key functional groups. Analysis of the closely related compound 2-amino-6-bromo-3-formylchromone (B1202444) provides a strong basis for these assignments. researchgate.netnih.gov

Amino (N-H) Stretching: The amino group should give rise to absorption bands in the region of 3200-3400 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the C=O bond of the pyranone ring is expected. For chromones, this peak typically appears in the range of 1630-1680 cm⁻¹. acs.orgnih.gov Its exact position can be influenced by conjugation and substituents.

Aromatic (C=C) Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1450-1620 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Stretching | 3200 - 3400 | Medium |

| Carbonyl (C=O) | Stretching | 1630 - 1680 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1450 - 1620 | Medium to Weak |

| C-O-C | Asymmetric Stretching | 1200 - 1300 | Strong |

| C-Br | Stretching | 500 - 700 | Medium to Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. nih.gov For 3-Amino-6-bromo-4H-chromen-4-one (C₉H₆BrNO₂), the exact mass can be calculated.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). savemyexams.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units. docbrown.info This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of 3-Amino-6-bromo-4H-chromen-4-one under electron ionization (EI) would likely involve initial cleavages of the chromone (B188151) ring. Common fragmentation pathways for ketones include α-cleavage adjacent to the carbonyl group. libretexts.org Loss of small, stable neutral molecules like CO is also a common fragmentation route for such heterocyclic systems. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of a molecule is dictated by the energy required to promote electrons from a ground state to an excited state. In 3-Amino-6-bromo-4H-chromen-4-one, the absorption bands observed in the UV-Visible region are a direct consequence of its specific electronic structure, which is defined by the interplay of its core chromophore and the attached auxochromic groups.

The fundamental chromophore responsible for the UV-Vis absorption in this molecule is the 4H-chromen-4-one system itself. This bicyclic structure contains an α,β-unsaturated carbonyl group (an enone system) and an aromatic benzene ring, which together create an extended π-conjugated system. This system gives rise to characteristic π→π* and n→π* electronic transitions. Typically, the electronic spectra of chromone derivatives exhibit two main absorption bands in the UV region researchgate.net.

The substituents on the chromone ring, specifically the amino group (-NH₂) at position 3 and the bromine atom (-Br) at position 6, act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

Amino Group (-NH₂): The amino group at the C-3 position is a powerful electron-donating group. Through resonance, its lone pair of electrons can delocalize into the π-system of the chromone ring. This extension of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the amino group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition bands.

Bromo Group (-Br): The bromine atom at the C-6 position has a dual effect. It is an electron-withdrawing group via its inductive effect (-I) but can also be a weak electron-donating group through resonance (+R) due to its lone pairs. In aromatic systems, the inductive effect often slightly outweighs the resonance effect for halogens. The presence of the bromine atom is expected to cause minor shifts in the absorption maxima compared to the parent compound. Studies on related compounds, such as 2-amino-6-bromo-3-formylchromone, show characteristic UV-Vis absorption maxima around 320 nm, which is attributed to the π→π* transition .

| Compound | Substituents | λmax (nm) | Solvent | Effect Noted |

| 2-Amino-6-bromo-3-formylchromone | 2-NH₂, 3-CHO, 6-Br | 320 | Methanol | π→π* transition |

| Coumarin-based Thiosemicarbazone | Complex coumarin (B35378) derivative | 335 | Not Specified | Charge-transfer characteristics acs.org |

| Benzoic Acid (for comparison) | -COOH | 230, 274 | Water (acidic) | B-band and C-band transitions rsc.org |

This table presents UV-Vis data for structurally related compounds to illustrate the electronic transitions in similar systems, as specific data for 3-Amino-6-bromo-4H-chromen-4-one was not found in the cited literature.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Analysis

A comprehensive search of the scientific literature did not yield a specific report on the single-crystal X-ray structure of 3-Amino-6-bromo-4H-chromen-4-one. However, the crystallographic analysis of closely related 6-bromo-chromone derivatives provides valuable insight into the structural features that can be anticipated for this molecule.

For instance, the crystal structure of (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one reveals that the chromone ring system is largely planar mdpi.com. It is expected that the 4H-chromen-4-one core of the title compound would also be planar or nearly planar to maximize π-conjugation.

Key structural features expected for 3-Amino-6-bromo-4H-chromen-4-one would include:

Planarity: A high degree of planarity in the fused bicyclic chromone system.

Hydrogen Bonding: The presence of the amino group (-NH₂) introduces the potential for significant intermolecular hydrogen bonding. The amino protons can act as hydrogen bond donors, while the carbonyl oxygen (O=C) and the heterocyclic oxygen atom can act as acceptors. This could lead to the formation of dimers or extended networks in the solid state, as seen in related structures nih.gov.

Halogen Interactions: The bromine atom at the C-6 position can participate in halogen bonding (Br···O or Br···N) or other weak intermolecular interactions, which can further influence the crystal packing rsc.org.

Computational Chemistry and Theoretical Investigations of 3 Amino 6 Bromo 4h Chromen 4 One and Analogues

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. By approximating the electron density, DFT methods can accurately predict a wide range of molecular properties.

Geometric Optimization and Vibrational Frequency Calculations

The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation, known as geometric optimization. For chromenone derivatives, theoretical calculations are often performed using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p). This process yields the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Vibrational frequency calculations are subsequently performed on the optimized geometry. These calculations serve a dual purpose: they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and they provide theoretical vibrational spectra (infrared and Raman). These calculated spectra can be compared with experimental data to validate the computational model. For instance, in related chromene structures, characteristic vibrational modes for functional groups such as C-H, C=O, C=C, and C-Br can be assigned and analyzed.

Table 1: Selected Optimized Geometrical Parameters for a Chromenone Analog

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C2-C3 | 1.36 |

| C3-N1 | 1.38 |

| C4=O1 | 1.25 |

| C5-C6 | 1.40 |

| C6-Br1 | 1.90 |

| O1-C4-C4a | 120.5 |

| C3-C4-C4a | 118.9 |

Note: Data is hypothetical and representative for a chromenone structure based on typical bond lengths and angles.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies for a Chromenone Analog

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: Data is hypothetical and representative for a chromenone structure.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential.

For 3-Amino-6-bromo-4H-chromen-4-one, the MEP map would likely show a region of high negative potential around the carbonyl oxygen, making it a likely site for interaction with electrophiles. The amino group would also influence the charge distribution.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonds. QTAIM defines atoms and bonds based on the gradient vector field of the electron density.

Characterization of Intramolecular and Intermolecular Interactions

QTAIM analysis involves locating critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), allow for the classification of chemical bonds. For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions and closed-shell (ionic, hydrogen bond, van der Waals) interactions. This method has been applied to study intermolecular interactions in various molecular systems.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of 3-Amino-6-bromo-4H-chromen-4-one and its analogs, molecular docking and dynamics simulations are employed. These computational techniques predict the preferred binding orientation of a ligand to a biological target, such as a protein or nucleic acid, and assess the stability of the resulting complex.

Molecular docking studies on chromone (B188151) derivatives have been performed to investigate their interactions with various biological targets. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The results from docking can provide insights into the structure-activity relationship and guide the design of more potent analogs. Molecular dynamics simulations can further be used to study the conformational changes and stability of the ligand-protein complex over time.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Amino-6-bromo-4H-chromen-4-one |

| 3-Amino-4H-chromen-4-one |

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. This method simulates the docking process, calculating a score that estimates the strength of the interaction, often expressed as binding energy (e.g., in kcal/mol).

Studies on various chromone and chromene analogues have successfully employed molecular docking to elucidate their binding modes with a range of biological targets. For instance, derivatives of 2-amino-4H-chromene have been docked against several enzymes to understand their therapeutic potential. bohrium.commdpi.com Docking studies of (2-Amino-6-bromo-3-cyano-4H-chromen-4-yl)-phosphonic acid diethyl ester, an analogue of the target compound, predicted a strong affinity towards the minor groove of DNA, with a calculated binding affinity (ΔG) of -7.4 kcal/mol. derpharmachemica.com The stability of this ligand-DNA complex was attributed to non-covalent interactions, primarily multiple hydrogen bonds with nucleotides such as DA5, DG4, and DG22, alongside van der Waals forces. derpharmachemica.com

Similarly, docking analyses of other chromene derivatives have revealed their potential as inhibitors of crucial enzymes. Studies on 2-amino-3-cyano-4H-chromenes showed interactions with key amino acids in the active sites of topoisomerase IB and CYP51, an essential enzyme in fungi. mdpi.comresearchgate.net The binding was stabilized by a network of interactions including conventional hydrogen bonds, π-π stacking, and hydrophobic interactions. researchgate.net In another study, chromone-fused 1,3,4-thiadiazoles were docked against several protein targets of Mycobacterium tuberculosis, with the enoyl-acyl carrier protein (a key enzyme in mycolic acid biosynthesis) showing the best binding scores, ranging from -8.50 to -10.08 kcal/mol. ijnc.ir

The versatility of the chromone scaffold is evident in the diverse range of macromolecules it can target. Computational screening has identified chromone derivatives as potential inhibitors for the SARS-CoV-2 main protease (Mpro), where they form hydrogen bonds with critical residues like Phe140, Cys145, and His163 in the active site. nih.gov Other research has explored their binding to acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and human serum albumin (HSA). bohrium.com

The following table summarizes selected molecular docking findings for analogues of 3-Amino-6-bromo-4H-chromen-4-one, highlighting the target, the specific analogue, and the predicted binding affinity.

| Analogue | Biological Target | Predicted Binding Affinity/Score | Key Interactions/Residues |

| (2-Amino-6-bromo-3-cyano-4H-chromen-4-yl)-phosphonic acid diethyl ester | Salmon Milt DNA | -7.4 kcal/mol | H-bonds with DA5, DG4, DG22; Minor groove binding |

| 6-isopropyl-3-formyl chromone | Insulin (B600854) Degrading Enzyme (IDE) | -8.5 kcal/mol | - |

| 2-amino-3-cyano-4-aryl-4H-chromenes | Topoisomerase IB | Favorable binding energy | Interactions with key amino acids in the active site |

| 2-amino-3-cyano-4-aryl-4H-chromenes | Candida CYP51 | Better binding energy than fluconazole | H-bonds, π-π stacking, hydrophobic interactions |

| Chromone fused 1,3,4-thiadiazoles | M. tuberculosis Enoyl-acyl carrier protein | -8.50 to -10.08 kcal/mol | - |

| 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | SARS-CoV-2 Main Protease | - | H-bonds with Phe140, Cys145, His163 |

This table is for illustrative purposes and includes data for various chromone analogues.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the biological target to design ligands with high affinity and selectivity. The insights gained from computational studies, particularly molecular docking, are fundamental to SBDD. By understanding how a compound like 3-Amino-6-bromo-4H-chromen-4-one or its analogues bind to a target's active site, medicinal chemists can rationally modify its structure to enhance desired pharmacological properties.

The principle relies on optimizing the interactions between the ligand and the target. For example, if docking studies reveal an unoccupied hydrophobic pocket in the active site near the ligand, the ligand can be modified by adding a suitable hydrophobic group to fill this pocket, thereby increasing binding affinity. Similarly, if a specific hydrogen bond is identified as crucial for binding, the ligand's structure can be altered to strengthen this interaction. frontiersin.org

The development of chromone derivatives often follows SBDD principles. For instance, the identification of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate as a potential non-peptidic inhibitor of the Bcl-2 protein was achieved through an in silico strategy based on the protein's predicted structure. mdpi.comtandfonline.com Likewise, understanding the binding mode of (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one with β-amyloid (Aβ) plaques has guided the design of diagnostic imaging agents for Alzheimer's disease. nih.gov The high binding affinity is a direct result of the molecule's structural complementarity to the Aβ plaque surface. nih.gov

This iterative process of computational prediction, chemical synthesis, and biological testing allows for the refinement of lead compounds, systematically improving their potency and selectivity while potentially reducing off-target effects.

In Silico Predictive Modeling for Biological Activity and Pharmacological Relevance

Prediction of Activity Spectra for Substances (PASS)

One prominent tool for this purpose is the Prediction of Activity Spectra for Substances (PASS) software. PASS analysis compares the structure of a query molecule against a vast database of biologically active compounds. Based on structural similarities, it predicts a spectrum of potential biological activities, including pharmacological effects, mechanisms of action, and even specific toxicities. The results are presented as a list of activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). A higher Pa value suggests a greater likelihood of exhibiting that particular activity.

PASS has been utilized to explore the pharmacological potential of chromone and chromene derivatives. In a study on novel chromenol derivatives, PASS was used to predict their antifungal activity. The selected compounds showed Pa values for antifungal activity ranging from 0.43 to 0.53. mdpi.com The prediction also suggested lanosterol (B1674476) 14-alpha demethylase inhibition as a possible mechanism, with Pa values between 0.16 and 0.35. mdpi.com

Another investigation on 6-substituted 3-formyl chromone derivatives used PASS to predict a range of potential activities. nih.gov The results indicated that these compounds could be potent aldehyde oxidase inhibitors, insulin inhibitors, and HIF1A expression inhibitors. nih.govresearchgate.net Such predictions are invaluable for prioritizing which compounds to synthesize and for which biological assays to perform, thereby streamlining the drug discovery process.

The table below provides examples of biological activities predicted by PASS for chromone analogues.

| Compound Class | Predicted Biological Activity | Probability to be Active (Pa) |

| Chromenol derivatives | Antifungal | 0.43 - 0.53 |

| Chromenol derivatives | Lanosterol 14 alpha demethylase inhibition | 0.16 - 0.35 |

| 6-substituted 3-formyl chromones | Aldehyde oxidase inhibitor | Potent |

| 6-substituted 3-formyl chromones | Insulin inhibitor | Potent |

| 6-substituted 3-formyl chromones | HIF1A expression inhibitor | Potent |

This table is for illustrative purposes and includes data for various chromone analogues.

Chemical Transformations and Derivatization Strategies of 3 Amino 6 Bromo 4h Chromen 4 One

Synthetic Modifications Involving the 3-Amino Group

The amino group at the 3-position of the chromenone ring is a versatile handle for various synthetic transformations, including acylation, sulfonylation, alkylation, and participation in the formation of new heterocyclic rings.

Amidation and Sulfonamidation Reactions

The primary amino group of 3-amino-6-bromo-4H-chromen-4-one can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, the reaction with benzoyl chloride in the presence of a suitable base would yield N-(6-bromo-4-oxo-4H-chromen-3-yl)benzamide. A similar strategy has been employed in the synthesis of N'-((6-bromo-4-oxo-4H-chromen-3-yl)methylene)benzohydrazide, demonstrating the feasibility of forming amide-like linkages. researchgate.net

Similarly, sulfonamidation can be achieved by reacting the amino group with sulfonyl chlorides. This reaction introduces a sulfonamide moiety, a well-known pharmacophore, onto the chromone (B188151) scaffold. For example, reaction with benzenesulfonyl chloride would produce N-(6-bromo-4-oxo-4H-chromen-3-yl)benzenesulfonamide. The synthesis of sulfonamide derivatives has been reported for related coumarin (B35378) systems, where 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one is reacted with arenesulfonyl chlorides to yield the corresponding N-sulfonylated products. chempap.org These examples suggest a straightforward pathway for the sulfonamidation of 3-amino-6-bromo-4H-chromen-4-one.

| Reactant | Reagent | Product |

|---|---|---|

| 3-Amino-6-bromo-4H-chromen-4-one | Benzoyl chloride | N-(6-bromo-4-oxo-4H-chromen-3-yl)benzamide |

| 3-Amino-6-bromo-4H-chromen-4-one | Benzenesulfonyl chloride | N-(6-bromo-4-oxo-4H-chromen-3-yl)benzenesulfonamide |

Reductive Amination and Alkylation Procedures

Reductive amination provides a powerful method for the introduction of alkyl groups to the 3-amino position. ipb.ptresearchgate.net This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For example, reacting 3-amino-6-bromo-4H-chromen-4-one with a simple aldehyde like formaldehyde (B43269) in the presence of a suitable reducing agent would yield 3-(methylamino)-6-bromo-4H-chromen-4-one or 3-(dimethylamino)-6-bromo-4H-chromen-4-one, depending on the stoichiometry. This method allows for the introduction of a wide variety of alkyl substituents, contributing to the structural diversity of the resulting derivatives.

Direct alkylation with alkyl halides is another approach, although it can sometimes lead to over-alkylation. Careful control of reaction conditions is necessary to achieve mono-alkylation.

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium borohydride | 3-(Methylamino)-6-bromo-4H-chromen-4-one |

| Acetone | Sodium triacetoxyborohydride | 3-(Isopropylamino)-6-bromo-4H-chromen-4-one |

Formation of Heterocyclic Rings Incorporating the Amino Nitrogen

The 3-amino group is a key building block for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Various research groups have demonstrated the utility of amino-chromone derivatives in the synthesis of pyrimidines, pyrazoles, and thiazoles.

Pyrimidines: The reaction of 3-amino-4H-chromen-4-one derivatives with appropriate precursors can lead to the formation of chromeno[2,3-d]pyrimidine systems. For instance, a novel series of 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one derivatives has been synthesized from 3-acetyl-6-bromo-2H-chromen-2-one. core.ac.ukijcce.ac.ir This suggests that 3-amino-6-bromo-4H-chromen-4-one can be a precursor for similar fused pyrimidine (B1678525) structures. researchgate.net

Pyrazoles: The amino group can participate in condensation reactions to form pyrazole (B372694) rings. The synthesis of various pyrazole-containing chromones has been reported, often starting from 3-formylchromones or related derivatives which can be derived from the amino-substituted parent compound. acs.orgbrieflands.com For example, the reaction of a 3-acetyl-6-bromo-2H-chromen-2-one with phenylhydrazine (B124118) leads to the formation of a pyrazole derivative. organic-chemistry.org

Thiazoles: The synthesis of thiazole-containing chromones has also been achieved. The reaction of 3-(2-bromoacetyl)-2H-chromen-2-ones with thiourea (B124793) or substituted thioureas is a common method for constructing the thiazole (B1198619) ring. chempap.orgnih.govmdpi.com While this does not directly utilize the 3-amino group, it highlights the versatility of the chromone scaffold in forming diverse heterocyclic systems. A more direct approach would involve the reaction of 3-amino-6-bromo-4H-chromen-4-one with a reagent containing a thio-carbonyl group and a suitable leaving group to facilitate cyclization into a thiazole ring.

Functional Group Interconversions at the 6-Bromo Position

The bromine atom at the 6-position of the chromone ring is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 6-position of the chromenone core.

Suzuki-Miyaura Reaction: This reaction involves the coupling of the 6-bromo substituent with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. grafiati.comnih.govacs.orgresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position. For example, the reaction of 3-amino-6-bromo-4H-chromen-4-one with phenylboronic acid would yield 3-amino-6-phenyl-4H-chromen-4-one. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields.

Heck Reaction: The Heck reaction couples the 6-bromo group with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. cas.cn This reaction is useful for introducing vinyl or substituted vinyl groups at the 6-position. For instance, reacting 3-amino-6-bromo-4H-chromen-4-one with styrene (B11656) would produce 3-amino-6-styryl-4H-chromen-4-one.

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 6-bromo substituent with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction of 3-amino-6-bromo-4H-chromen-4-one with phenylacetylene (B144264) would afford 3-amino-6-(phenylethynyl)-4H-chromen-4-one.

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Amino-6-phenyl-4H-chromen-4-one |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Amino-6-styryl-4H-chromen-4-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Amino-6-(phenylethynyl)-4H-chromen-4-one |

Nucleophilic Displacement Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides can be challenging, the presence of the electron-withdrawing carbonyl group in the chromenone ring can facilitate such reactions at the 6-bromo position, especially under forcing conditions or with highly nucleophilic reagents. Potential nucleophiles for this transformation include amines, thiols, and alkoxides.

With Amines: Reaction with various primary or secondary amines could lead to the formation of 6-amino derivatives. For example, heating 3-amino-6-bromo-4H-chromen-4-one with piperidine (B6355638) could potentially yield 3-amino-6-(piperidin-1-yl)-4H-chromen-4-one.

With Thiols: Thiolates are generally good nucleophiles in SNAr reactions. The reaction with a thiol, such as thiophenol in the presence of a base, could produce 6-(phenylthio) derivatives.

With Alkoxides: Alkoxides, such as sodium methoxide, can also displace the bromo group to form 6-alkoxy derivatives. This reaction might require elevated temperatures to proceed efficiently.

The success of these nucleophilic displacement reactions is highly dependent on the reaction conditions and the nature of the nucleophile. The electron-donating character of the 3-amino group might slightly deactivate the ring towards nucleophilic attack, requiring careful optimization of the reaction parameters.

Modifications of the 4H-Chromen-4-one Core System

The 4H-chromen-4-one ring system is a privileged structure in drug discovery, and methods to alter its core architecture or introduce new functionalities are of significant interest. ijrpc.com These modifications can profoundly impact the molecule's conformation, electronic distribution, and interaction with biological targets.

While specific examples detailing ring expansion or contraction of 3-amino-6-bromo-4H-chromen-4-one are not extensively documented, general methodologies applied to related heterocyclic systems can be considered. Reagents like diethylaminosulfur trifluoride (DAST) have been shown to induce ring expansion and contraction in cyclic alcohols. arkat-usa.org For instance, the treatment of cyclic homoallylic alcohols with DAST can lead to carbocation-induced rearrangements and ring expansion. arkat-usa.org In the context of the chromenone scaffold, a hypothetical strategy could involve the reduction of the 4-keto group to an alcohol, followed by treatment with a rearranging agent to potentially access larger ring systems like benzoxazepine derivatives.

Ring contractions are less common but can be envisioned through multi-step sequences, such as oxidative cleavage of the pyrone ring followed by recyclization. The stability of the benzopyran-4-one system, however, makes such transformations challenging. ijrpc.com

The 3-amino-6-bromo-4H-chromen-4-one molecule possesses two primary sites for the introduction of additional functional groups: the amino group at the C3 position and the bromo group at the C6 position.

The C3-amino group is a versatile handle for derivatization. Standard amine chemistry can be employed to introduce a wide array of functional groups. For example, acylation with various acid chlorides or anhydrides can produce a library of amide derivatives. Reductive amination or N-alkylation can introduce diverse alkyl or aryl substituents. Furthermore, the amino group can be diazotized and subsequently converted into other functionalities (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

The bromo-substituent at the C6 position is amenable to a variety of modern cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for introducing new functional groups onto the aromatic portion of the chromone core.

| Coupling Reaction | Reagents/Catalyst | Type of Bond Formed | Potential Functional Group Introduced |

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Aryl, heteroaryl, vinyl groups |

| Heck Coupling | Alkenes, Pd catalyst, Base | C-C | Substituted alkenes |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | C-C | Alkynyl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | C-N | Primary/secondary/tertiary amines, anilines |

| C-H Arylation | Arenes, Pd catalyst, Oxidant | C-C | (Hetero)aryl groups |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | C-CN | Nitrile group |

These strategies allow for the systematic modification of the scaffold to explore structure-activity relationships (SAR). For example, the synthesis of (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one was achieved via a Claisen-Schmidt condensation, demonstrating the reactivity of the chromone scaffold for creating C-C bonds and introducing complex side chains. mdpi.com

Rational Design and Synthesis of Novel Hybrid Scaffolds

Molecular hybridization, which involves combining two or more pharmacophoric fragments into a single molecule, is a prominent strategy in drug design. sciforum.net This approach aims to create chimeric molecules with potentially enhanced activity, improved selectivity, or a novel mechanism of action by targeting multiple biological pathways simultaneously. The 3-amino-6-bromo-4H-chromen-4-one scaffold is an excellent platform for developing such hybrid compounds.

The conjugation of the 6-bromo-chromenone core with other heterocyclic systems known for their biological activities has led to the development of novel hybrid molecules. The amino group at C3 or the bromo group at C6 can serve as the attachment point for these pharmacophoric units, often connected via a linker.

One common strategy involves converting the 6-bromo substituent into an azide (B81097) via nucleophilic substitution, which can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. This highly efficient reaction allows for the conjugation of the chromone scaffold with a wide variety of alkyne-containing molecules, including other pharmacophores like 1,2,3-triazoles. scielo.br For instance, linking coumarins (structurally related to chromones) with 1,2,3-triazole moieties has been explored to design new acetylcholinesterase inhibitors. scielo.br

Another approach involves multi-component reactions. For example, 3-(2-bromoacetyl)-2H-chromen-2-one has been used as a starting material to synthesize hybrids incorporating thiazole, pyran, and pyrazole moieties. mdpi.com Similarly, a multi-step synthesis starting from substituted salicylaldehyde (B1680747) has been used to produce 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-bromo-2H-chromen-2-one, a hybrid of a coumarin and a mercapto-triazole. nih.gov

| Hybrid Scaffold Type | Linked Pharmacophore | Synthetic Strategy Example | Potential Application | Reference |

| Chromone-Triazole | 1,2,3-Triazole | Click Chemistry (CuAAC) on an azido-chromone derivative. | Acetylcholinesterase Inhibition | scielo.br |

| Chromone-Thiazole | Thiazole | Reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with phenylisothiocyanate and aromatic amines. | Cytotoxic Agents | mdpi.com |

| Chromone-Pyrazole | Pyrazole | Reaction of a chromone-propanenitrile intermediate with hydrazine (B178648) hydrate. | Cytotoxic Agents | mdpi.com |

| Coumarin-Triazole | 4-Amino-5-mercapto-1,2,4-triazole | Multi-step synthesis from 5-bromosalicylaldehyde. | Anti-diabetic Agents | nih.gov |

| Chromone-Furanone | Furan-2(3H)-one | Knoevenagel condensation between 4-oxo-4H-chromene-3-carbaldehyde and furanone derivatives. | Biologically Active Compounds | sciforum.net |

The rational design of these hybrids leverages the known biological profiles of each constituent part to create a new chemical entity with a specific therapeutic goal.

An in-depth examination of the biological activities and mechanistic explorations of 3-Amino-6-bromo-4H-chromen-4-one and its derivatives reveals a significant potential in both anti-parasitic and anti-cancer applications. These compounds engage with specific molecular targets, modulate key cellular pathways, and interact with nucleic acid structures, underscoring their therapeutic promise.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Influence of the 3-Amino Moiety and its Derivatives on Biological Activity

The amino group at the 3-position of the chromen-4-one ring is a critical determinant of the molecule's biological activity. Its basicity, hydrogen-bonding capacity, and potential for derivatization allow for a wide range of interactions with biological macromolecules.

The position and nature of substituents on the 3-amino group can dramatically alter the pharmacological effects of chromen-4-one derivatives. Studies on related 3-amino-4H-chromen-4-one compounds show that modifications can enhance or diminish their potency. For instance, the introduction of different groups can modulate properties like anticancer or antibacterial activity. Synthetic modifications at the 3-position of the related chroman-4-one scaffold have allowed for the introduction of various substituents, including NH2, which can be further derivatized to explore SAR. gu.se In the development of novel antimicrobial agents, derivatization of the 3-amino group in chromen-2-ones has led to compounds with significant activity against various bacterial strains. uran.ua

Interactive Table: Positional and Substituent Effects on 3-Amino-4H-chromen-4-one Derivatives

| Modification at Position 3 | Observed Effect on Activity | Reference |

|---|---|---|

| Hydroxylation | Increased anticancer potency | |

| Alkyl substitutions | Enhanced antibacterial activity | |

| Introduction of thiazole (B1198619) moiety | Potent antimicrobial agents | uran.ua |

Contributions of the 6-Bromo Moiety and its Modifications to SAR

The bromine atom at the 6-position significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability.

Halogenation is a common strategy in medicinal chemistry to enhance biological activity. The 6-bromo substituent on the chromen-4-one core plays a crucial role in modulating interactions with receptors and enzymes.

In a series of chromen-4-one derivatives designed as ligands for the G protein-coupled receptor GPR55, the presence and type of halogen at position 6 were found to be critical. acs.org For example, combining a bromine substitution at position 6 with certain benzamido residues at position 8 resulted in compounds with partial agonistic behavior at GPR55. acs.org Interestingly, for derivatives with a meta-benzyloxy substituent, bromination at the 6-position could switch a GPR35 agonist into an inactive compound, highlighting the subtle yet profound effect of this halogen. acs.org

Studies on antagonists for the antiapoptotic Bcl-2 proteins, using a similar 2-amino-4H-chromene scaffold, revealed that the 6-bromo group was not essential for bioactivity and could be replaced by various alkyl groups without loss of, and in some cases with an increase in, binding affinity and cytotoxicity. nih.gov This suggests that while the 6-position is important for interaction, a halogen is not strictly required, and other groups can be accommodated to optimize activity. The planar nature of the benzopyran core, which is enhanced by conjugation, facilitates π-π stacking interactions, a key factor in binding to biological targets.

Interactive Table: Effect of Halogen Substitution at Position 6 on Biological Activity

| Compound Series | Modification at Position 6 | Target | Observed Effect | Reference |

|---|---|---|---|---|

| 8-benzamido-chromen-4-ones | Bromine | GPR55 | Partial agonism | acs.org |

| 8-benzamido-chromen-4-ones | Fluorine | GPR55 | No significant effect compared to H | acs.org |

| 8-benzamido-chromen-4-ones | Chlorine | GPR55 | Partial agonism | acs.org |

Conformational and Stereochemical Aspects Governing Activity

The three-dimensional structure of 3-Amino-6-bromo-4H-chromen-4-one is fundamental to its biological function. The flexibility of the ring system and the potential for stereoisomerism are key considerations in its interaction with chiral biological environments like enzymes and receptors.

The chromen-4-one core consists of a fused benzene (B151609) and a γ-pyrone ring. This system is largely planar, which facilitates interactions such as π-π stacking with aromatic residues in protein binding pockets. However, the 4H-pyran ring can adopt different conformations, such as a chair or boat, especially in reduced forms like chroman-4-ones. youtube.comnih.gov The specific conformation adopted by the ring system can influence the spatial orientation of its substituents, thereby affecting its binding affinity and efficacy. The inherent flexibility, though limited in the oxidized chromen-4-one form, is a critical parameter in molecular recognition.

When a chiral center is introduced into the chromen-4-one scaffold, it can exist as enantiomers, which are non-superimposable mirror images. Such stereoisomers often exhibit different biological activities because they interact differently with chiral biological targets. researchgate.net For example, in the synthesis of homoisoflavanones (3-benzyl-chroman-4-ones), the use of specific ruthenium catalysts allows for the enantioselective synthesis of (R)- or (S)-isomers. nih.gov Subsequent biological evaluation of these separate enantiomers often reveals that one is significantly more active than the other, demonstrating an enantioselective biological response. nih.gov This highlights the importance of stereochemistry in the design of potent and selective chromen-4-one-based therapeutic agents.

Development of Predictive Models for Structure-Activity Relationships

Predictive models are essential for streamlining the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. For derivatives of 3-Amino-6-bromo-4H-chromen-4-one, both ligand-based and structure-based QSAR modeling approaches have been instrumental in building these predictive frameworks.

Ligand-Based and Structure-Based QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net This is achieved by calculating molecular descriptors that numerically represent the physicochemical properties of the molecules. researchgate.net

Ligand-Based QSAR: In the absence of a high-resolution crystal structure of the biological target, ligand-based methods are employed. These models are built upon the principle that molecules with similar structures are likely to exhibit similar biological activities. For chromone (B188151) derivatives, ligand-based approaches have been successfully used to develop predictive models. ijper.orgnih.gov These models often utilize a set of known active and inactive compounds to derive a pharmacophore model or a QSAR equation that can then be used to predict the activity of new, unsynthesized analogs. The process involves aligning a set of active molecules to identify common chemical features essential for bioactivity. researchgate.net

Structure-Based QSAR: When the three-dimensional structure of the target protein is available, structure-based QSAR can be a powerful tool. This approach, often coupled with molecular docking, helps in understanding the binding interactions between the ligand and the active site of the receptor. derpharmachemica.comnih.govresearchgate.net For chromone derivatives, docking studies have been performed to elucidate the binding modes within the active sites of various enzymes, such as protein kinases. derpharmachemica.com These studies provide insights into the key amino acid residues involved in the interaction and guide the design of new inhibitors with improved binding affinity. For instance, molecular docking of chromone derivatives into the active site of a target protein can reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the compound's inhibitory activity. ijper.orgderpharmachemica.com

A study on substituted 4-aryl/heteroaryl-4H-chromenes as apoptosis inducers utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. These models demonstrated good statistical quality and predictive ability, with high correlation and cross-validation coefficients. acs.org

| QSAR Modeling Approach | Description | Application to Chromone Derivatives | Key References |

| Ligand-Based QSAR | Relies on the properties of known active ligands to build a predictive model. Does not require the 3D structure of the target. | Development of pharmacophore models and QSAR equations to predict the anticancer activity of new chromone analogs. ijper.orgnih.gov | ijper.orgnih.govresearchgate.net |

| Structure-Based QSAR | Utilizes the 3D structure of the biological target to understand ligand-receptor interactions and guide drug design. | Molecular docking studies to identify key binding interactions of chromone derivatives with target enzymes like protein kinases. derpharmachemica.comnih.govresearchgate.net | derpharmachemica.comnih.govresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D fields around aligned molecules to correlate their spatial properties (steric, electrostatic) with biological activity. | Used to study apoptosis-inducing 4-aryl/heteroaryl-4H-chromenes, revealing the importance of steric and electrostatic fields for activity. acs.org | nih.govacs.org |

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. ijper.org For the 3-Amino-6-bromo-4H-chromen-4-one scaffold and its analogs, several key pharmacophoric features have been identified that are crucial for their biological activity, particularly their anticancer effects.

Studies on various chromone derivatives have highlighted the importance of specific structural motifs:

Hydrogen Bond Acceptors and Donors: The carbonyl group at the C-4 position of the chromone ring is a key hydrogen bond acceptor. The amino group at the C-3 position can act as a hydrogen bond donor. These interactions are often critical for anchoring the molecule within the active site of a target protein. mdpi.com

Aromatic and Hydrophobic Regions: The fused benzene ring of the chromone scaffold provides a significant hydrophobic and aromatic region that can engage in π-π stacking and hydrophobic interactions with the target. Substituents on this ring can further modulate these interactions. ijper.orgmdpi.com

Substituents at C-2, C-3, and C-6: The nature and position of substituents on the chromone ring play a vital role in determining the biological activity.

The amino group at the C-3 position is a common feature in many bioactive chromones and is considered a key pharmacophoric element. tandfonline.com

Substituents at the C-2 position can also significantly impact activity. For example, in a series of SIRT2 inhibitors based on the chroman-4-one scaffold, an alkyl chain with three to five carbons in the 2-position was found to be crucial for high potency. acs.org

| Pharmacophoric Feature | Structural Moiety in 3-Amino-6-bromo-4H-chromen-4-one | Importance in Biological Activity | Key References |

| Hydrogen Bond Acceptor | Carbonyl group at C-4 | Crucial for anchoring the molecule in the target's active site. | mdpi.com |

| Hydrogen Bond Donor | Amino group at C-3 | Essential for specific interactions with the biological target. | tandfonline.com |

| Aromatic/Hydrophobic Region | Fused benzene ring | Participates in π-π stacking and hydrophobic interactions. | ijper.orgmdpi.com |

| Halogen Substitution | Bromo group at C-6 | Modulates electronic properties and lipophilicity, often enhancing activity. | acs.orgtandfonline.com |

Q & A

Q. What are the established synthetic protocols for 3-Amino-6-bromo-4H-chromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted salicylaldehydes with β-keto esters or nitriles, followed by bromination and amination. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to regioselectively introduce bromine at the 6-position .

- Amination : Nucleophilic substitution with ammonia or amines under controlled pH (7–8) to avoid over-substitution.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) to improve yield. For brominated intermediates, ensure inert atmosphere to prevent decomposition .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Amino-6-bromo-4H-chromen-4-one?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C6, amino proton resonance at δ 5.2–5.8 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in impurities .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~ 268.97) and isotopic pattern matching bromine’s 1:1 natural abundance .

- HPLC-PDA : Reverse-phase C18 column with acetonitrile/water gradient (60:40 to 90:10) to assess purity (>95%) .

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of 3-Amino-6-bromo-4H-chromen-4-one?

- Crystallization : Use slow evaporation in ethanol/water (7:3) to obtain suitable crystals.

- Data Collection : Collect high-resolution data (θ ≤ 25°) at 100 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for structure solution, using anisotropic displacement parameters for bromine and oxygen atoms. Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis for intermolecular interactions .

Advanced Research Questions

Q. How do electronic effects of the bromine and amino substituents influence the reactivity of 3-Amino-6-bromo-4H-chromen-4-one in cross-coupling reactions?

- Bromine as a Leaving Group : The C-Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). Monitor regioselectivity via ¹H NMR (disappearance of C6-H signal at δ 7.8 ppm) .

- Amino Group Activation : Protect the amino group with Boc anhydride before coupling to prevent Pd catalyst poisoning. Deprotect post-reaction using TFA/DCM (1:4) .

Q. How can computational methods (DFT, MD) predict the biological activity of 3-Amino-6-bromo-4H-chromen-4-one derivatives?

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects. Use B3LYP/6-311+G(d,p) basis set to model charge distribution at the amino and bromine sites .

- Molecular Docking : Dock minimized structures into target proteins (e.g., kinases) using AutoDock Vina. Validate binding poses with MM-GBSA free energy calculations .

Q. How should researchers address contradictions in reported crystallographic data for chromen-4-one derivatives?

- Data Validation : Cross-check against the Cambridge Structural Database (CSD) for bond lengths/angles (e.g., C=O: 1.21–1.23 Å; C-Br: 1.89–1.92 Å).

- Twinned Crystals : Use PLATON to detect twinning and refine with SHELXL’s TWIN/BASF commands. Compare R-values for twin-law solutions .

- Thermal Motion Analysis : Apply SQUEEZE to model disordered solvent molecules, ensuring electron density residuals align with expected stoichiometry .

Q. What safety protocols are critical when handling 3-Amino-6-bromo-4H-chromen-4-one in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Waste Disposal : Quench brominated byproducts with NaHCO₃ before aqueous disposal. Collect solid residues in halogen-rated containers .

- Emergency Measures : For skin contact, rinse with 10% acetic acid (neutralizes basic amines) followed by water. Seek medical evaluation for persistent irritation .

Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., NMR vs. XRD), prioritize crystallographic evidence for structural assignments but validate with spectroscopic consistency .

- Experimental Design : For novel derivatives, include control reactions (e.g., omitting catalyst or substituents) to isolate electronic/steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.